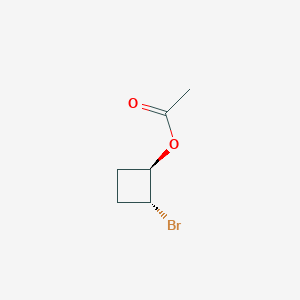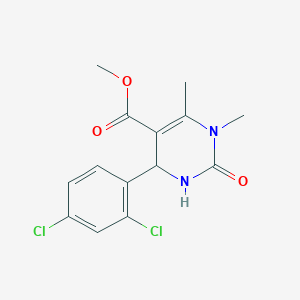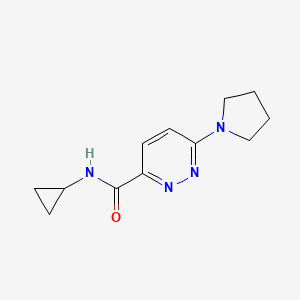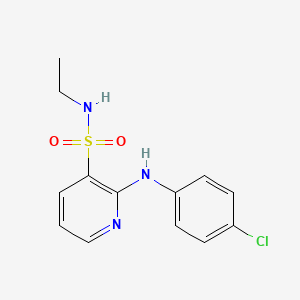
2-(4-chloroanilino)-N~3~-ethyl-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to predict without specific experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally .Scientific Research Applications
Synthesis and Structural Insights
Synthesis Techniques
Research has been dedicated to developing synthesis techniques for related pyridinesulfonamide compounds. For instance, the synthesis of chloro-3-pyridinesulfonamide was achieved through sulfonation, chlorination, and amination, highlighting a method to save reaction time and simplify the procedure (N. Pei, 2002). Another study focused on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, indicating the role of pyridinesulfonamide derivatives in catalysis (A. Ruff et al., 2016).
Crystal Structures
The crystal structures of pyridine sulfonamides and sulfonic acids were examined to understand their hydrogen bonding and molecular packing, providing insight into their potential as ligands in metal–organic frameworks and in the development of pharmacologically active compounds (Kalyanachakravarthi Akiri et al., 2012).
Potential Therapeutic Applications
Anticancer Activity
Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, were synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines. Some compounds showed higher potency than the reference drug, Doxorubicin, highlighting the therapeutic potential of pyridinesulfonamide derivatives in cancer treatment (M. Ghorab & M. Al-Said, 2012).
Enzyme Inhibition
Another study synthesized bidentate 2-pyridyl-1,2,3-triazole ligands containing a 4-substituted benzenesulfonamide pharmacophore, which demonstrated promising nanomolar inhibitory activity against carbonic anhydrase isoform IX. This suggests a potential for anticancer drug development due to the selective inhibition of an enzyme associated with tumor growth and metastasis (Yassine Aimene et al., 2019).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The compound’s predicted properties such as density (1506±006 g/cm3), boiling point (5055±600 °C), and vapor pressure (242E-10mmHg at 25°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
2-(4-chloroanilino)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-2-16-20(18,19)12-4-3-9-15-13(12)17-11-7-5-10(14)6-8-11/h3-9,16H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPPKLFLIXSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
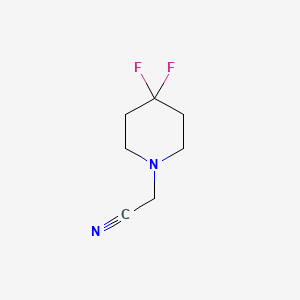



![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)
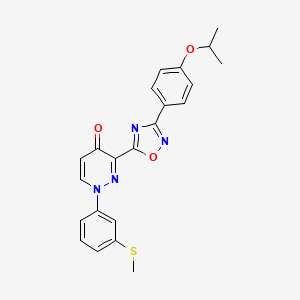
![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)
